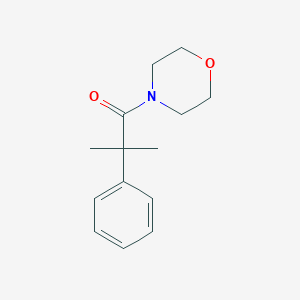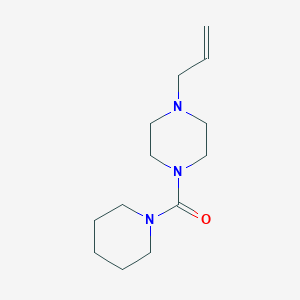
Piperidin-1-yl-(4-prop-2-enylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl-(4-prop-2-enylpiperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as PVT1 and is a member of the piperidine and piperazine families. The purpose of
Mécanisme D'action
The mechanism of action of PVT1 is not fully understood. However, it has been suggested that the compound may act through the inhibition of certain enzymes or proteins that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
PVT1 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. PVT1 has also been shown to modulate the immune system and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of PVT1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PVT1 in lab experiments is its potential as an anticancer agent. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation of using PVT1 in lab experiments is the lack of understanding of its mechanism of action. Furthermore, more studies are needed to determine the optimal dosage and administration of PVT1.
Orientations Futures
There are several future directions for research on PVT1. One area of focus could be the development of PVT1 as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of PVT1 and its potential as an immunomodulatory agent. Furthermore, the potential side effects and toxicity of PVT1 need to be investigated.
Méthodes De Synthèse
The synthesis method of PVT1 involves the reaction of piperidine and 4-prop-2-enylpiperazine in the presence of a catalyst. This reaction results in the formation of PVT1 as a white solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
PVT1 has been the subject of several scientific studies due to its potential pharmacological properties. It has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, PVT1 has been studied for its ability to modulate the immune system and reduce inflammation.
Propriétés
IUPAC Name |
piperidin-1-yl-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-2-6-14-9-11-16(12-10-14)13(17)15-7-4-3-5-8-15/h2H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZAOFVUPQKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
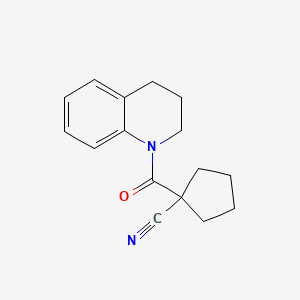


![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
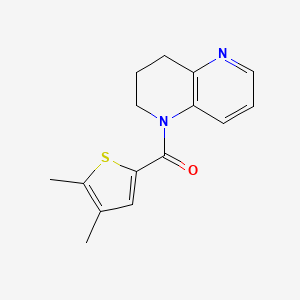
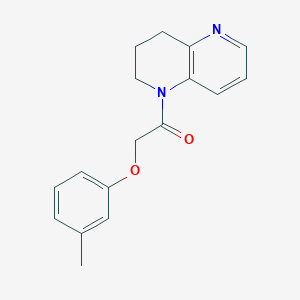
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

